“1-(Pyridin-2-yl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H14N2O2 . It is also known as 1-(2-pyridinyl)-3-piperidinecarboxylic acid . The compound is typically stored at 4 degrees Celsius and is available in powder form .
The synthesis of piperidine derivatives, such as “1-(Pyridin-2-yl)piperidine-3-carboxylic acid”, has been a topic of interest in modern organic chemistry . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
The molecular structure of “1-(Pyridin-2-yl)piperidine-3-carboxylic acid” includes a six-membered piperidine ring attached to a pyridine ring via a single bond . The piperidine ring also has a carboxylic acid group attached to it .
The physical and chemical properties of “1-(Pyridin-2-yl)piperidine-3-carboxylic acid” include a molecular weight of 242.7 g/mol . The compound is a powder at room temperature .
Several synthetic routes for 1-(pyridin-2-yl)piperidine-3-carboxylic acid and its derivatives have been reported, often involving multi-step processes. One common approach utilizes a Kulinkovich–Szymoniak cyclopropanation reaction of a nitrile, followed by in situ amide formation with an activated carboxylic acid derivative. Another approach leverages Williamson ether synthesis, followed by hydrolysis and intramolecular electrophilic cyclization. Derivatization often involves further modifications at specific positions on the piperidine or pyridine rings.
1-(Pyridin-2-yl)piperidine-3-carboxylic acid consists of a piperidine ring substituted at the 1-position with a pyridin-2-yl group and at the 3-position with a carboxylic acid group. The presence of nitrogen atoms in both the piperidine and pyridine rings allows for potential hydrogen bonding interactions. The specific conformation of the molecule and its derivatives can vary depending on the substituents present and the environment.
Derivatization of 1-(pyridin-2-yl)piperidine-3-carboxylic acid typically involves reactions at the carboxylic acid group, the nitrogen atom of the piperidine ring, or the pyridine ring. Common reactions include esterification, amide bond formation, and Suzuki cross-coupling reactions for the introduction of various substituents. These modifications allow for fine-tuning of the pharmacological properties, such as potency and selectivity for specific GABA transporter subtypes.
1-(Pyridin-2-yl)piperidine-3-carboxylic acid and its derivatives act as inhibitors of GABA transporters, primarily the GAT-4 subtype. GABA transporters are responsible for the reuptake of GABA, a major inhibitory neurotransmitter, from the synaptic cleft. By inhibiting these transporters, particularly GAT-4, these compounds increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. The precise mechanism of inhibition may involve binding to the transporter and either blocking the GABA binding site or interfering with the conformational changes required for transport.
GABA Transporter Research: Derivatives of 1-(pyridin-2-yl)piperidine-3-carboxylic acid have been developed as pharmacological tools to study the function and regulation of GABA transporters, particularly the GAT-4 subtype. These compounds can be used to investigate the role of GAT-4 in various physiological and pathological processes, including neurotransmission, epilepsy, and anxiety.
Radiotracer Development: Radiolabeled analogs of 1-(pyridin-2-yl)piperidine-3-carboxylic acid, such as [125I]CIPCA, have been synthesized for potential use as radiotracers in positron emission tomography (PET) imaging studies. These radiotracers could enable the visualization and quantification of GABA transporter distribution and function in the living brain, providing insights into neuropsychiatric disorders.
Drug Discovery: The potent GABA transporter inhibitory activity of 1-(pyridin-2-yl)piperidine-3-carboxylic acid derivatives has spurred interest in their potential as therapeutic agents for neurological and psychiatric disorders. Research efforts are focused on optimizing these compounds for improved potency, selectivity, pharmacokinetic properties, and safety to develop novel treatments for conditions such as epilepsy, anxiety, and depression.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2